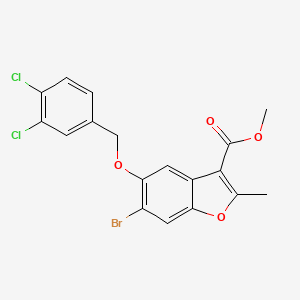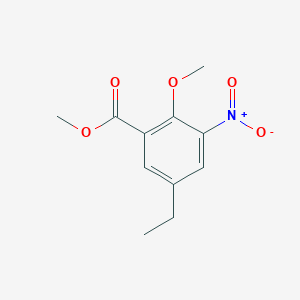![molecular formula C30H23N3O B12044075 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12044075.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carbohydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl and quinoline intermediates. The biphenyl group can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The quinoline moiety can be prepared through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Substituting agents: Halogens, nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated biphenyl derivatives .
Applications De Recherche Scientifique
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE exerts its effects involves its interaction with various molecular targets and pathways. For example, in medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, its quinoline moiety can inhibit enzymes involved in cell signaling pathways, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine: Known for its use in organic light-emitting diodes (OLEDs).
4,4′-bipyridine: Used as a ligand in coordination chemistry and has applications in catalysis and material science.
Uniqueness
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE is unique due to its combination of biphenyl and quinoline moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique material properties .
Propriétés
Formule moléculaire |
C30H23N3O |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-phenyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O/c1-21(22-16-18-24(19-17-22)23-10-4-2-5-11-23)32-33-30(34)27-20-29(25-12-6-3-7-13-25)31-28-15-9-8-14-26(27)28/h2-20H,1H3,(H,33,34)/b32-21+ |
Clé InChI |
PNUWKVQLNRAVAZ-RUMWWMSVSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12043997.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)


![2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone](/img/structure/B12044024.png)



![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044058.png)


![3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12044078.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)
